4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide
Description
4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a bromine substituent at the 4-position of the thiophene ring and a 4-(2-oxopiperidin-1-yl)phenyl group attached to the carboxamide nitrogen.
Thiophene carboxamides are pharmacologically significant, with documented antibacterial , antimycobacterial , and anticancer activities . The bromine atom likely influences electronic properties and steric interactions, while the 2-oxopiperidine substituent may target enzymes or receptors sensitive to cyclic amides.
Properties
IUPAC Name |
4-bromo-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c17-11-9-14(22-10-11)16(21)18-12-4-6-13(7-5-12)19-8-2-1-3-15(19)20/h4-7,9-10H,1-3,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAWYHCGPVZRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method involves the use of direct lithiations and bromination reactions. For instance, the synthesis can be carried out by performing three successive direct lithiations followed by a bromination reaction. These lithiation reactions are usually conducted at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to achieve consistent yields and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the thiophene ring and the piperidinyl group.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium (n-BuLi) for lithiation, bromine for bromination, and various palladium catalysts for coupling reactions. Reaction conditions typically involve low temperatures for lithiation and bromination, while coupling reactions may require elevated temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide is in medicinal chemistry, where it has been explored for its potential as an anticoagulant . The compound inhibits activated factor X (FXa), a crucial enzyme in the coagulation cascade, thereby preventing thrombus formation.
Mechanism of Action:
The compound's mechanism involves direct inhibition of FXa, leading to decreased thrombin generation and reduced platelet aggregation. This positions it as a candidate for managing thromboembolic disorders.
Research indicates that this compound exhibits promising biological activities , particularly:
- Antimicrobial Properties: Studies have shown that it possesses activity against various bacterial strains.
- Anticancer Effects: Preliminary investigations suggest potential efficacy in inhibiting cancer cell proliferation.
Case Studies and Research Findings
-
Antithrombotic Efficacy Study:
- A study demonstrated that the compound significantly reduced thrombus formation in animal models compared to controls, supporting its potential as an effective anticoagulant.
-
Pharmacodynamics Analysis:
- Another research highlighted the compound’s favorable pharmacodynamics, including its interaction with plasma proteins and impact on coagulation parameters.
Industrial Applications
Beyond medicinal uses, this compound is also being investigated for its applications in materials science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). The thiophene structure enhances charge transport properties, making it suitable for electronic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Thiophene Core
Bromine Position
- 5-Bromo substitution (e.g., 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide): Bromine at position 5 is associated with antibacterial activity (MIC values <1 µg/mL against Staphylococcus aureus) . Positional differences may affect binding to bacterial targets like enoyl-ACP reductase .
Carboxamide Substituents
- 4-Methylpyridin-2-yl (Ev1) : A smaller aromatic substituent with basic nitrogen, enhancing solubility but lacking the cyclic amide’s hydrogen-bonding capacity .
- 5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl (Ev9) : A bulky, electron-withdrawing substituent linked to anticancer activity (IC₅₀ = 2.1 µM against MCF-7 cells). The thiazole ring may engage in π-π stacking with kinase active sites .
Biological Activity
4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1448033-25-7 |
| Molecular Formula | C₁₆H₁₅BrN₂O₂S |
| Molecular Weight | 379.3 g/mol |
The presence of the bromine atom in the thiophene ring and the piperidinyl group contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as enzyme inhibitors, particularly in pathways related to coagulation and inflammation .
For instance, studies have shown that derivatives of thiophene can inhibit factor Xa (FXa), a key enzyme in the coagulation cascade. The mechanism typically involves binding to the active site of FXa, thereby preventing its interaction with substrates .
Therapeutic Potential
The compound is being explored for various therapeutic applications:
- Anticoagulant Activity : Due to its potential as an FXa inhibitor, it may offer benefits in treating thromboembolic disorders.
- Cancer Therapy : Some studies suggest that thiophene derivatives can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and pro-apoptotic factors .
- Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Study on FXa Inhibition : A study characterized a related compound with an IC50 value of 9 nM against FXa, suggesting strong inhibitory potential .
- Anticancer Activity : A series of experiments demonstrated that certain thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for development .
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound | FXa Inhibition (IC50) | Cytotoxicity (Cancer Cell Lines) |
|---|---|---|
| This compound | TBD | TBD |
| Related Thiophene Derivative A | 9 nM | High |
| Related Thiophene Derivative B | TBD | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling brominated thiophene precursors with functionalized phenylpiperidine intermediates. Key steps include:
-
Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to link the thiophene-2-carboxylic acid to the 4-(2-oxopiperidin-1-yl)aniline moiety .
-
Bromination : Optimize bromine substitution on the thiophene ring using NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-bromination .
-
Reaction conditions : Solvent choice (e.g., DMF or THF), temperature (50–80°C), and catalyst (e.g., Pd for cross-coupling) significantly impact yield and purity. Monitor via TLC or HPLC .
Table 1 : Synthesis Optimization Parameters
Step Key Parameters Yield Range References Amide coupling EDCI/HOBt, DMF, RT, 12–24 hr 60–75% Bromination NBS, CHCl₃, 0°C, 2 hr 70–85% Purification Column chromatography (EtOAc/hexane) >95% purity
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : Analyze ¹H/¹³C NMR to verify bromine substitution (δ 7.2–7.5 ppm for aromatic protons) and the 2-oxopiperidinyl group (δ 2.5–3.5 ppm for CH₂ groups) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 423.04 for C₁₆H₁₅BrN₂O₂S) .
- X-ray crystallography : Use SHELX software to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
Q. What are the key functional groups influencing reactivity and biological activity?
- Methodology : The bromothiophene moiety enhances electrophilic substitution reactivity, while the 2-oxopiperidinyl group contributes to hydrogen bonding and target binding. Use DFT calculations or IR spectroscopy to map electronic properties (e.g., C=O stretch at ~1680 cm⁻¹ for the oxopiperidine) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify degradation products like DP-1, a structurally related metabolite of rivaroxaban .
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., kinases or GPCRs) .
- Dose-response studies : Optimize dosing regimens in animal models to account for bioavailability differences .
Q. What strategies mitigate instability of the 2-oxopiperidinyl group under physiological conditions?
- Methodology :
- pH stability studies : Conduct accelerated degradation tests in buffers (pH 1–9) to identify vulnerable functional groups. The oxopiperidine ring is prone to hydrolysis at pH < 3 .
- Prodrug design : Modify the 2-oxopiperidinyl group with protective esters or amides to enhance stability .
- Co-crystallization : Stabilize the compound using excipients (e.g., cyclodextrins) identified via phase solubility diagrams .
Q. How can computational methods guide the optimization of this compound for specific targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets like PI3K or HDACs. Focus on the bromothiophene’s halogen bonding potential .
- QSAR modeling : Corrogate substituent effects (e.g., bromine position) with activity data from analogues (e.g., 5-chloro derivatives in ) .
- MD simulations : Simulate compound-receptor dynamics over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with the oxopiperidine carbonyl) .
Table 2 : Key Stability and Binding Data
| Property | Experimental Value | Technique | References |
|---|---|---|---|
| Plasma stability (t₁/₂) | 2.3 hr (pH 7.4) | LC-MS | |
| Binding affinity (Kd) | 12.4 nM (PI3Kγ) | SPR | |
| LogP | 3.2 ± 0.1 | HPLC |
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodology :
- PXRD : Compare diffraction patterns (e.g., peak at 2θ = 12.4° for Form I vs. 10.8° for Form II) .
- DSC/TGA : Identify melting points (e.g., 198°C for anhydrous form) and thermal decomposition profiles .
- Raman spectroscopy : Detect lattice vibrations (e.g., 1605 cm⁻¹ for crystalline vs. amorphous phases) .
Contradictions and Solutions
- Synthetic Yield Variability : Discrepancies in bromination yields ( vs. 12) may arise from trace moisture. Use anhydrous solvents and rigorous drying of intermediates .
- Biological Activity Inconsistencies : Differences in IC₅₀ values across studies (e.g., vs. 16) may reflect assay conditions (e.g., serum concentration). Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
